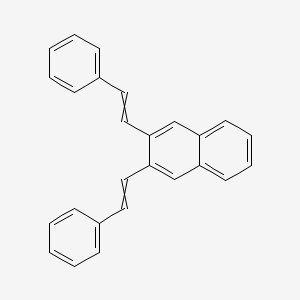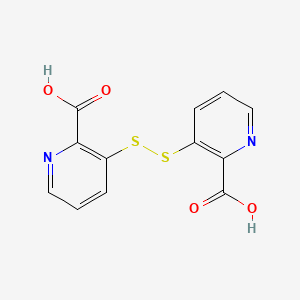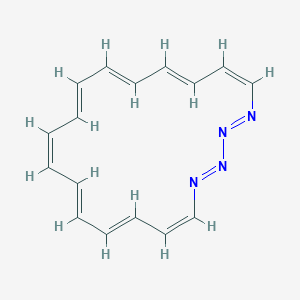
(5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene is a complex organic compound characterized by its unique structure, which includes multiple double bonds and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between organic molecules and biological systems. Its potential as a bioactive molecule makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers are investigating its use in developing new pharmaceuticals that target specific molecular pathways.
Industry
In industrial applications, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for creating materials with specific mechanical and chemical characteristics.
Wirkmechanismus
The mechanism by which (5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1Z,3E,5Z,7E,9Z,11E,13Z,15E)-1,3,5,7,9,11,13,15-Cyclohexadecaoctaene
- (4Z,7Z,9E,13Z,16Z,19Z)-11-Hydroxy-4,7,9,13,16,19-docosahexaenoic acid
Uniqueness
What sets (5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene apart from similar compounds is its specific arrangement of double bonds and nitrogen atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H16N4 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene |
InChI |
InChI=1S/C16H16N4/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1/h1-16H/b2-1?,3-1-,4-2+,5-3?,6-4?,7-5+,8-6+,9-7?,10-8?,11-9+,12-10+,13-11?,14-12?,15-13-,16-14-,17-15?,18-16?,19-17?,20-18?,20-19? |
InChI-Schlüssel |
FKNCEZGFYBCQJL-LTAZXZRQSA-N |
Isomerische SMILES |
C\1=C/C=C/C=C/C=C\N=NN=N/C=C\C=C\C=C\C=C1 |
Kanonische SMILES |
C1=CC=CC=CC=CN=NN=NC=CC=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


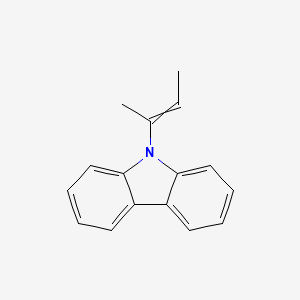
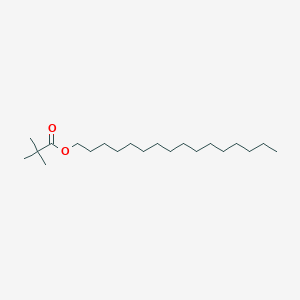
![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)

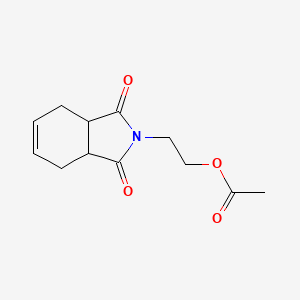
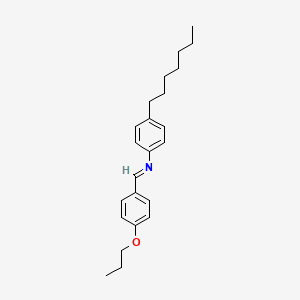
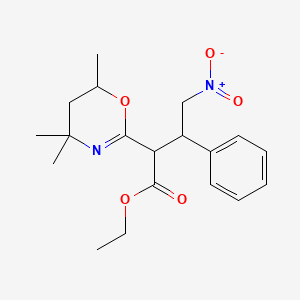
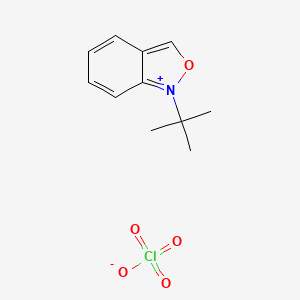
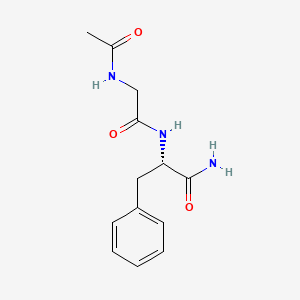
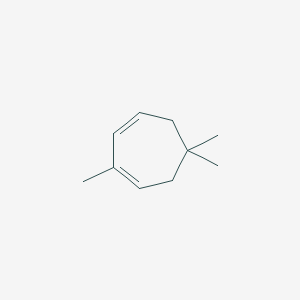
![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
